Agavasaponin H
CAS No.: 58546-21-7
Cat. No.: VC0517522
Molecular Formula: C68H112O37
Molecular Weight: 1521.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58546-21-7 |
|---|---|
| Molecular Formula | C68H112O37 |
| Molecular Weight | 1521.6 g/mol |
| IUPAC Name | 16-[5-[5-[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-10-one |
| Standard InChI | InChI=1S/C68H112O37/c1-22(20-91-59-49(85)44(80)41(77)33(16-69)96-59)9-12-68(90)23(2)38-32(105-68)14-30-28-8-7-26-13-27(10-11-66(26,5)29(28)15-37(74)67(30,38)6)95-63-52(88)46(82)55(35(18-71)98-63)101-64-53(89)47(83)56(36(19-72)99-64)102-65-58(104-60-48(84)40(76)31(73)21-92-60)57(42(78)34(17-70)97-65)103-62-51(87)45(81)54(25(4)94-62)100-61-50(86)43(79)39(75)24(3)93-61/h22-36,38-65,69-73,75-90H,7-21H2,1-6H3 |
| Standard InChI Key | IMDVEXVWVKJLBU-UHFFFAOYSA-N |
| SMILES | CC1C2C(CC3C2(C(=O)CC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)C)O)OC2C(C(C(C(O2)C)O)O)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |
| Canonical SMILES | CC1C2C(CC3C2(C(=O)CC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)C)OC2C(C(C(C(O2)C)O)O)O)O)O)OC2C(C(C(CO2)O)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |
| Appearance | Solid powder |
| Melting Point | 228 - 230 °C |
Introduction
Chemical Identity and Structural Properties
Agavasaponin H (CAS Registry Number: 58546-21-7) is a high-molecular-weight steroidal saponin with the empirical formula and a molecular weight of 1521.80 g/mol . Its structure comprises a furostan-12-one aglycone core conjugated to a branched oligosaccharide chain, including residues of 6-deoxy-α-L-mannopyranose, β-D-xylopyranose, and β-D-glucopyranose . The glycosylation pattern at the C-3 and C-26 positions is critical for its solubility and bioactivity.
Table 1: Key Chemical Properties of Agavasaponin H
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 1521.80 g/mol |
| CAS Registry Number | 58546-21-7 |
| Solubility | Hydrophilic (water-soluble) |
| Natural Source | Agave marmorata, A. angustifolia |
Pharmacological Activities
Anti-Inflammatory Effects
Agavasaponin H demonstrates marked anti-inflammatory activity by modulating cytokine networks and inflammatory signaling pathways. In murine models, intraperitoneal administration (0.8 mg/ear) reduced 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema by 70–100%, outperforming many synthetic anti-inflammatory agents . Mechanistically, it suppresses pro-inflammatory cytokines:
Concurrently, it elevates anti-inflammatory cytokines like IL-4 (+140%) and IL-10 (+210%), suggesting immunomodulatory rebalancing .
Anti-Cancer Activity
The compound exhibits tumor-selective cytotoxicity, with an intraperitoneal LD of 10 mg/kg in mice . In vitro studies highlight its potency against cancer cell lines:
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ACHN renal adenocarcinoma: Induces p21/Cip1 expression via miR-34/miR-21 upregulation, triggering cell cycle arrest without cytotoxicity .
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HepG2 hepatocellular carcinoma: Caspase-3 activation (4.9 µg/mL EC) leads to apoptosis .
Neuroprotective Actions
Agavasaponin H crosses the blood-brain barrier in rodent models, attenuating neuroinflammation through:
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Microglial modulation: Reduces NO production by 85% at 17.87 µM in BV2 cells .
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Oxidative stress mitigation: Lowers ROS levels by 62% in LPS-treated astrocytes .
Mechanisms of Action
Cytokine Regulation
The compound disrupts the JAK-STAT and NF-κB pathways, as evidenced by:
Membrane Interactions
Agavasaponin H integrates into lipid bilayers, altering membrane fluidity and inhibiting phospholipase A (IC = 5.6 µg/mL), which curtails arachidonic acid release .
Synthesis Challenges
Current production relies on extraction from Agave spp., yielding 0.02–0.05% dry weight. Enzymatic glycosylation strategies using UDP-glycosyltransferases are under development to improve scalability .
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